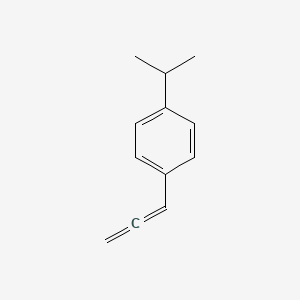
1-Propadienyl-4-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propadienyl-4-(propan-2-yl)benzene is a chemical compound with the molecular formula C12H14 It is an aromatic hydrocarbon that features a benzene ring substituted with a propadienyl group and an isopropyl group
Métodos De Preparación
The synthesis of 1-Propadienyl-4-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Propadienyl-4-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur with appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated aromatic compounds .
Aplicaciones Científicas De Investigación
1-Propadienyl-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing, with studies exploring its interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Propadienyl-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. The specific pathways and molecular targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
1-Propadienyl-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:
p-Cymene (1-methyl-4-(propan-2-yl)benzene): Both compounds have similar structural features, but p-Cymene lacks the propadienyl group, making it less reactive in certain types of chemical reactions.
Phenylpropadiene (1,2-propadienylbenzene): This compound shares the propadienyl group but differs in the position of substitution on the benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the propadienyl and isopropyl groups, which confer distinct chemical properties and potential for diverse applications.
Propiedades
Número CAS |
200341-09-9 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-4-5-11-6-8-12(9-7-11)10(2)3/h5-10H,1H2,2-3H3 |
Clave InChI |
IKQPSKOWNPPMPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















